Boiling Point Depression: 1-Ethyl-2-propylcyclohexane vs. Pentylcyclohexane (Constitutional Isomers, C₁₁H₂₂)
1-Ethyl-2-propylcyclohexane boils at 190–197 °C (measured at 746 Torr), which is approximately 5–12 °C lower than the boiling point of its constitutional isomer pentylcyclohexane (202 °C at 760 mmHg) . Even after correcting for the small pressure difference (746 vs. 760 Torr), the 1,2-disubstituted isomer exhibits a lower boiling point than the mono-substituted linear-chain analog—a well-established consequence of branching that reduces molecular surface area and intermolecular van der Waals contacts [1]. This boiling point difference translates to a meaningful shift in distillation fraction cut points: for a diesel-range surrogate requiring a boiling range of 180–200 °C, the two isomers would partition into different distillation intervals, compromising surrogate fidelity [2].
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 190–197 °C at 746 Torr (~0.981 atm) |
| Comparator Or Baseline | Pentylcyclohexane: 202 °C at 760 mmHg (1 atm) |
| Quantified Difference | ΔT_boil ≈ 5–12 °C lower for 1-ethyl-2-propylcyclohexane |
| Conditions | Measured boiling range at sub-ambient pressure (746 Torr) vs. comparator at 760 mmHg; data from ChemicalBook, ChemBK, and Fisher Scientific |
Why This Matters
This boiling point difference is large enough to cause misidentification in distillation-based quality control and to shift a compound from one distillation fraction to another in fuel surrogate or solvent recovery applications.
- [1] Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013; Chapter 3 (Effect of Branching on Boiling Point). View Source
- [2] Zhang, Y. et al. Development of a Skeletal Mechanism of a Four-Component Diesel Surrogate Fuel Using the Decoupling Method. ACS Omega 2023, 8(39), 35904–35918. View Source
